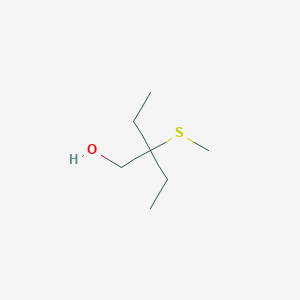
2-Ethyl-2-(methylsulfanyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-(methylsulfanyl)butan-1-ol is an organic compound with the molecular formula C7H16OS and a molecular weight of 148.27 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Ethyl-2-(methylsulfanyl)butan-1-ol is 1S/C7H16OS/c1-4-7(5-2,6-8)9-3/h8H,4-6H2,1-3H3 . This indicates that the molecule consists of 7 carbon atoms, 16 hydrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
2-Ethyl-2-(methylsulfanyl)butan-1-ol is a liquid . Its molecular weight is 148.27 .Wissenschaftliche Forschungsanwendungen
Chiral Recognition in Ionic Liquids
Research on chiral ionic liquids, such as those involving butan-2-ol, has shown that the chiral anion and alcohol can induce asymmetry in an achiral cation, leading to a more favorable environment for alcohol in a heterochiral system. This suggests potential applications in chiral separation or synthesis processes (Blasius et al., 2021).
Liquid Phase Behavior with Ionic Liquids
Studies on the liquid-liquid equilibria of binary systems containing ionic liquids and alcohols like butan-1-ol have provided valuable data for understanding solubility and miscibility. This information is crucial for designing processes in green chemistry and solvent recycling (Domańska & Marciniak, 2007).
Thermodynamic Properties in Mixtures
Research into the thermodynamic properties of mixtures containing ionic liquids and alcohols, including butan-1-ol, has shed light on liquid-liquid equilibria and the influence of water. These findings have implications for chemical engineering and the development of novel solvents and separation techniques (Heintz et al., 2005).
Solubility and Molecular Interactions
The solubility of ionic liquids in alcohols and their molecular interactions have been extensively studied, providing insights into solvent-solvent and solute-solvent interactions. This research is foundational for solvent design, pharmaceutical formulations, and chemical process optimization (D. and & Marciniak, 2004).
Molecular Self-Assembling
Investigations into the self-associations of alcohols like butan-1-ol in solution have contributed to our understanding of molecular self-assembling, with potential applications in materials science and nanotechnology (Iwahashi et al., 2000).
Eigenschaften
IUPAC Name |
2-ethyl-2-methylsulfanylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OS/c1-4-7(5-2,6-8)9-3/h8H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRNOYQWDLOVHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-(methylsulfanyl)butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



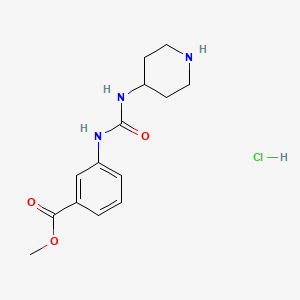
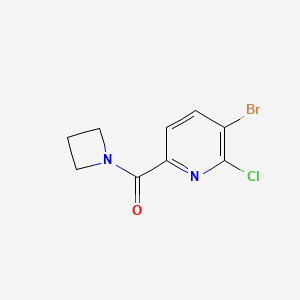


![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)
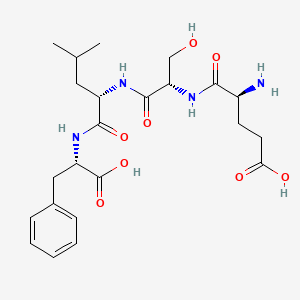

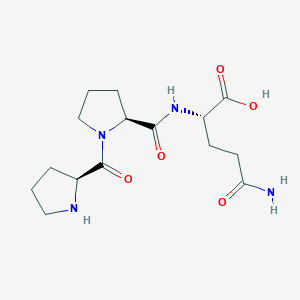



![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)